molecular formula C6H9N3O2 B2484235 1-(1-Methylethyl)-1H-1,2,3-triazole-5-carboxylic acid CAS No. 1198437-54-5

1-(1-Methylethyl)-1H-1,2,3-triazole-5-carboxylic acid

Cat. No. B2484235
M. Wt: 155.157
InChI Key: ASQOXRWFHSEAIF-UHFFFAOYSA-N
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Description

Synthesis Analysis 1-(1-Methylethyl)-1H-1,2,3-triazole-5-carboxylic acid and its derivatives are synthesized through various methods, including ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, which provides a regiocontrolled approach to triazole scaffolds. This method has been utilized to create triazole-containing compounds with potential biological activity, such as turn inducers and HSP90 inhibitors (Ferrini et al., 2015). Another approach involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines to produce 1,3,5-trisubstituted 1,2,4-triazoles in a highly regioselective and one-pot process (Castanedo et al., 2011).

Molecular Structure Analysis The structure of triazole derivatives, including 1-(1-Methylethyl)-1H-1,2,3-triazole-5-carboxylic acid, can be determined experimentally by X-ray diffraction and supported by quantum-chemical calculations. These studies reveal insights into the electron distribution and susceptibility of the triazole ring to various reactions (Shtabova et al., 2005).

Chemical Reactions and Properties Triazole derivatives undergo a variety of chemical reactions, including alkylation, nitration, and conversion into acid chlorides and substituted amides. These reactions are influenced by the structural features of the triazole ring and the substituents attached to it (Shtabova et al., 2005).

Physical Properties Analysis The physical properties of 1-(1-Methylethyl)-1H-1,2,3-triazole-5-carboxylic acid derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various environments. These properties are often determined through experimental methods and can influence the compound's application in biological systems (Boechat et al., 2010).

Chemical Properties Analysis The chemical properties of triazole derivatives, including their reactivity, stability, and susceptibility to various chemical transformations, are essential for their application in medicinal chemistry and materials science. Studies on compounds such as 1-(1-Methylethyl)-1H-1,2,3-triazole-5-carboxylic acid help to elucidate these properties and guide the development of new triazole-based compounds with desired functionalities (Dzygiel et al., 2001).

Scientific Research Applications

Synthesis Methods

  • Oriented Synthesis : A study by Liu et al. (2015) describes a novel synthesis method for 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid using phenyl acetylene. This method is notable for its high stereoselectivity and good overall yield (Liu, Pei, Xue, Li, & Wu, 2015).

  • Ruthenium-Catalyzed Synthesis : Ferrini et al. (2015) developed a ruthenium-catalyzed cycloaddition protocol for creating a protected version of 5-amino-1,2,3-triazole-4-carboxylic acid, useful for preparing biologically active compounds (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).

Structural and Chemical Properties

Application in Drug Discovery

  • Anticancer Activity : Dong et al. (2017, 2018) synthesized aziridine-1,2,3-triazole hybrid derivatives and evaluated their anticancer activity against human leukemia and hepatoma cells, highlighting the potential of 1,2,3-triazoles in cancer therapy (Dong, Wu, & Gao, 2017), (Dong & Wu, 2018).

  • Synthesis of Luminescent Complexes : Zhao et al. (2014) synthesized Cd(II) and Zn(II) complexes with 1,2,3-triazole derivatives, observing interesting in situ decarboxylation reactions and luminescence properties, which could have applications in materials science and chemistry (Zhao, Zhou, Feng, Wei, & Wang, 2014).

properties

IUPAC Name

3-propan-2-yltriazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-4(2)9-5(6(10)11)3-7-8-9/h3-4H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQOXRWFHSEAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CN=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methylethyl)-1H-1,2,3-triazole-5-carboxylic acid

Synthesis routes and methods

Procedure details

To a solution of ethyl 1-(1-methylethyl)-1H-1,2,3-triazole-5-carboxylate (0.315 g) in methanol (5 ml) was added sodium hydroxide (5 ml) and the mixture stirred at 20° C. for 18 h. The solvent was removed in vacuo and the residue taken up in water (5 ml) and acidified with 2M hydrochloric acid. The mixture was extracted with ethyl acetate and dried over sodium sulphate then filtered and evaporated to give the title compound (0.2 g) a white solid.
Quantity
0.315 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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